Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-
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Overview
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrrole and pyridine derivatives.
Functionalization of the Core: Introduction of the phenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core can be accomplished using cross-coupling reactions, such as Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
Biology: It has been studied for its effects on cell proliferation, migration, and apoptosis in cancer cells.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure and have been studied for their biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit various biological activities.
Uniqueness
N-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which may confer distinct biological properties compared to other similar compounds.
Properties
CAS No. |
858117-25-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14-4-2-3-11(8-14)13-7-12-5-6-16-15(12)17-9-13/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
PKMHSNSPKSCVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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